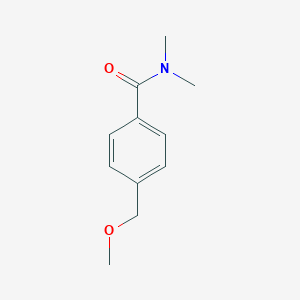

N,N-Dimethyl-4-(methoxymethyl)benzamide

Descripción

Propiedades

IUPAC Name |

4-(methoxymethyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)11(13)10-6-4-9(5-7-10)8-14-3/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJAJTBUPQZAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Physicochemical Profiling and Molecular Weight Determination of N,N-Dimethyl-4-(methoxymethyl)benzamide

Executive Summary

In modern drug development and organic synthesis, the precise physicochemical characterization of intermediate building blocks is non-negotiable. N,N-Dimethyl-4-(methoxymethyl)benzamide (Chemical Formula: C11H15NO2 ) is an advanced functionalized benzamide derivative. With a calculated average molecular weight of 193.24 g/mol , this compound serves as a critical lipophilic pharmacophore and a specialized hydrotropic agent in pharmaceutical formulations.

This whitepaper provides an in-depth technical analysis of the compound’s molecular weight, structural properties, and the self-validating experimental protocols required for its synthesis and analytical verification. By understanding the causality behind these methodologies, researchers can ensure high-fidelity stoichiometric calculations and impurity profiling during active pharmaceutical ingredient (API) scale-up.

Structural Breakdown and Stoichiometric Significance

The molecular architecture of N,N-Dimethyl-4-(methoxymethyl)benzamide consists of a central benzene ring substituted at the para positions (1,4-substitution).

-

The Amide Terminus: An N,N-dimethylcarboxamide group provides hydrogen bond acceptor capabilities and enhances aqueous solubility via hydrotropic mechanisms, a property well-documented in its un-methoxylated parent compound, [1].

-

The Ether Terminus: A methoxymethyl ( −CH2OCH3 ) group imparts lipophilicity and rotational flexibility, making it an excellent candidate for structure-activity relationship (SAR) optimization.

Accurate molecular weight determination is the bedrock of reaction stoichiometry. A deviation of even 0.1% in mass calculations during multi-kilogram API synthesis can result in significant molar imbalances, leading to unreacted precursors or the generation of toxic side products.

Quantitative Physicochemical Data

The following table summarizes the precise mass parameters required for high-resolution analytical calibration and synthetic planning.

| Parameter | Value | Analytical Significance |

| Chemical Formula | C11H15NO2 | Defines elemental composition for CHN analysis. |

| Average Molecular Weight | 193.24 g/mol | Used for bulk stoichiometric calculations and yield determination. |

| Monoisotopic Mass | 193.1103 Da | Critical for High-Resolution Mass Spectrometry (HRMS) calibration. |

| Exact Mass [M+H]+ | 194.1181 Da | Target m/z for positive-ion Electrospray Ionization (ESI+). |

| H-Bond Donors / Acceptors | 0 / 2 | Predicts membrane permeability (Lipinski's Rule of 5). |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means every step includes an internal check to confirm the reaction or analysis is proceeding correctly, eliminating downstream false positives.

Self-Validating Synthetic Workflow

The synthesis of N,N-Dimethyl-4-(methoxymethyl)benzamide is achieved via the nucleophilic acyl substitution of[2].

Step-by-Step Protocol:

-

Activation (Acid Chloride Formation):

-

Procedure: Dissolve 10.0 mmol (1.66 g) of 4-(methoxymethyl)benzoic acid in 20 mL of anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-Dimethylformamide (DMF), followed by the dropwise addition of 12.0 mmol of Thionyl Chloride ( SOCl2 ) at 0°C.

-

Causality: DCM is chosen because it is aprotic and will not react with the highly electrophilic acid chloride intermediate. The catalytic DMF forms a Vilsmeier-Haack type intermediate, drastically accelerating the chlorination.

-

Self-Validation: The reaction generates SO2 and HCl gases. The cessation of gas evolution acts as a visual, real-time indicator that the activation phase is complete.

-

-

Amidation:

-

Procedure: Cool the reaction mixture to -5°C. Add 25.0 mmol of Diisopropylethylamine (DIPEA), followed by 11.0 mmol of Dimethylamine hydrochloride. Stir for 2 hours, allowing the mixture to warm to room temperature.

-

Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of dimethylamine. If dimethylamine were protonated, it would lose its nucleophilicity, stalling the reaction.

-

Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The highly polar starting acid will remain near the baseline, while the less polar amide product will migrate significantly higher (Rf ~0.4 in 1:1 Hexane/Ethyl Acetate), confirming conversion.

-

Fig 1: Step-by-step synthetic workflow of N,N-Dimethyl-4-(methoxymethyl)benzamide.

High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically verify the molecular weight of 193.24 g/mol , HRMS is employed to detect the exact monoisotopic mass.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50% Water / 50% Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid provides an abundant proton source, ensuring maximum ionization efficiency for the basic amide nitrogen.

-

-

Instrument Parameters: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

-

Causality: ESI is a "soft" ionization technique. Unlike Electron Impact (EI) which shatters the molecule, ESI preserves the intact molecular ion [M+H]+ , allowing for direct molecular weight confirmation.

-

-

Data Analysis & Self-Validation: The target peak is m/z 194.1181. To self-validate, examine the isotopic M+1 peak ( m/z 195.121). Because the molecule contains 11 carbon atoms, the M+1 peak should be approximately 12.1% the intensity of the parent peak (due to the ~1.1% natural abundance of 13C ). If this ratio deviates, it indicates co-eluting impurities.

Fig 2: Logical fragmentation pathway of the [M+H]+ ion during ESI-MS/MS analysis.

Conclusion

The molecular weight of N,N-Dimethyl-4-(methoxymethyl)benzamide (193.24 g/mol ) is more than just a numerical identifier; it is the fundamental constant that dictates its synthetic handling, analytical verification, and pharmacological application. By utilizing the self-validating synthetic and spectrometric protocols outlined above, researchers can guarantee the structural integrity and purity of this compound, paving the way for its reliable integration into complex drug discovery pipelines.

References

-

National Center for Biotechnology Information (NCBI). "4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473". PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). "N,N-Dimethylbenzamide | C9H11NO | CID 11916". PubChem Compound Database. Available at:[Link]

Sources

N,N-Dimethyl-4-(methoxymethyl)benzamide CAS number

An In-depth Technical Guide to N,N-Dimethyl-4-(methoxymethyl)benzamide

Abstract

This technical guide provides a comprehensive scientific overview of N,N-Dimethyl-4-(methoxymethyl)benzamide, a substituted aromatic amide of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct literature on this specific compound, this document serves as a foundational resource, presenting a proposed synthetic pathway, robust analytical methodologies for characterization, and an expert evaluation of its potential applications. By drawing upon established chemical principles and data from structurally analogous compounds, this guide offers field-proven insights to support the synthesis, purification, and investigation of N,N-Dimethyl-4-(methoxymethyl)benzamide.

Chemical Identity and Predicted Physicochemical Properties

N,N-Dimethyl-4-(methoxymethyl)benzamide belongs to the N,N-disubstituted benzamide class of molecules. The core structure consists of a benzene ring functionalized with an N,N-dimethylcarboxamide group and a methoxymethyl group at the para (4) position. While a specific CAS Registry Number is not readily found in major chemical databases, its structure and properties can be confidently predicted.

Molecular Structure:

Caption: Molecular structure of N,N-Dimethyl-4-(methoxymethyl)benzamide.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

| Property | Value / Prediction | Basis of Prediction / Source |

| IUPAC Name | N,N-Dimethyl-4-(methoxymethyl)benzamide | Nomenclature rules |

| Molecular Formula | C₁₁H₁₅NO₂ | Calculated from structure |

| Molecular Weight | 193.24 g/mol | Calculated from formula |

| Appearance | Predicted to be a white to off-white solid or a colorless oil | Analogy with N,N,4-trimethylbenzamide (m.p. 41°C) and N,N-dimethylbenzamide (m.p. 43-45°C)[1][2] |

| Boiling Point | > 300 °C at 760 mmHg | Analogy with N,N-Dimethyl-4-methoxybenzamide (315.4 °C)[3] |

| Solubility | Predicted to be soluble in organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) and poorly soluble in water | Based on the non-polar aromatic ring and alkyl groups, and the polar amide group[2] |

| LogP (Octanol/Water) | ~1.5 - 2.5 | Estimated based on similar structures like N,N,4-trimethylbenzamide (LogP 1.72)[2] |

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of N,N-Dimethyl-4-(methoxymethyl)benzamide can be efficiently achieved from the precursor 4-(methoxymethyl)benzoic acid. This precursor can be synthesized from commercially available 4-bromomethylbenzoic acid.[4][5] The proposed synthesis involves two key transformations: the activation of the carboxylic acid to form a reactive acyl chloride, followed by nucleophilic acyl substitution with dimethylamine.

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(Methoxymethyl)benzoyl Chloride

-

Rationale: Carboxylic acids are generally unreactive towards direct amidation with amines at room temperature.[6] Conversion to a more electrophilic acyl chloride using reagents like thionyl chloride or oxalyl chloride is a standard and highly effective activation method.[7][8][9] A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this conversion via the formation of a Vilsmeier intermediate.

-

Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-(methoxymethyl)benzoic acid (1.0 eq).

-

Add an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure. The resulting crude 4-(methoxymethyl)benzoyl chloride is typically used in the next step without further purification.

-

Step 2: Synthesis of N,N-Dimethyl-4-(methoxymethyl)benzamide

-

Rationale: The highly electrophilic acyl chloride readily reacts with dimethylamine, a nucleophile, to form the stable amide bond.[10][11] A non-nucleophilic base like triethylamine is included to quench the HCl byproduct generated during the reaction.

-

Methodology:

-

Dissolve the crude 4-(methoxymethyl)benzoyl chloride from Step 1 in an anhydrous solvent (e.g., DCM or THF) in a flame-dried flask under an inert atmosphere and cool to 0 °C.

-

In a separate flask, prepare a solution of dimethylamine (2.0-2.5 eq, either as a solution in THF or bubbled in as a gas) and triethylamine (1.5 eq).

-

Add the dimethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Perform an aqueous work-up: transfer the mixture to a separatory funnel, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification:

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Workflow for Structural Elucidation and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity.[2]

Caption: Analytical workflow for characterization and quality control.

Predicted Spectroscopic Data

The following data are predicted based on the chemical structure and spectroscopic data from analogous compounds.[12][13][14]

Table 2: Predicted Spectroscopic Data for N,N-Dimethyl-4-(methoxymethyl)benzamide

| Technique | Predicted Key Signals and Features |

| ¹H NMR (CDCl₃, 500 MHz) | δ ~7.4 (d, 2H, Ar-H ortho to C=O), δ ~7.3 (d, 2H, Ar-H ortho to CH₂), δ ~4.5 (s, 2H, Ar-CH₂-O), δ ~3.4 (s, 3H, O-CH₃), δ ~3.1 (s, 6H, N-(CH₃)₂). Note: The N-methyl signal may appear as two broad singlets at room temperature due to restricted rotation around the amide C-N bond. |

| ¹³C NMR (CDCl₃, 125 MHz) | δ ~171 (C=O), δ ~140 (Ar-C), δ ~135 (Ar-C), δ ~129 (Ar-CH), δ ~127 (Ar-CH), δ ~74 (Ar-CH₂-O), δ ~58 (O-CH₃), δ ~38 (N-(CH₃)₂). |

| FTIR (KBr or thin film) | ~1630-1650 cm⁻¹ (strong, C=O amide stretch), ~1100 cm⁻¹ (C-O ether stretch), ~1400 cm⁻¹ (C-N stretch), ~2800-3000 cm⁻¹ (C-H aliphatic stretch), ~3000-3100 cm⁻¹ (C-H aromatic stretch). |

| Mass Spectrometry (EI) | Predicted m/z: 193 (M⁺), 178 (M-CH₃)⁺, 162 (M-OCH₃)⁺, 149 (M-CH₂OCH₃)⁺, 105 (benzoyl fragment)⁺, 77 (phenyl fragment)⁺, 44 (dimethylamino fragment)⁺. |

Potential Applications in Research and Drug Development

The N,N-disubstituted benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[15] N,N-dimethylbenzamide itself has been investigated as a hydrotropic agent to improve the solubility of poorly water-soluble drugs.

The introduction of a methoxymethyl group at the 4-position offers several strategic advantages for drug design:

-

Modulation of Physicochemical Properties: The methoxymethyl group can fine-tune solubility, lipophilicity, and metabolic stability compared to a simple methyl or methoxy group.

-

New Interaction Points: The ether oxygen can act as a hydrogen bond acceptor, potentially forming new interactions with biological targets.

-

Metabolic Blocking: The group may serve to block a site of metabolism on the aromatic ring, potentially improving the pharmacokinetic profile of a lead compound.

Given these features, N,N-Dimethyl-4-(methoxymethyl)benzamide could serve as a valuable building block or fragment in the synthesis of novel therapeutic agents, for example, in the development of enzyme inhibitors or receptor modulators.[15]

Safety and Handling

No specific safety data exists for N,N-Dimethyl-4-(methoxymethyl)benzamide. Therefore, it must be handled with the assumption that it is hazardous. The safety precautions should be based on data for analogous compounds like benzamide and other N,N-disubstituted benzamides.[16][17][18][19]

-

General Hazards: Harmful if swallowed.[17] Causes skin and serious eye irritation.[16] May cause respiratory irritation. Some benzamides are suspected of causing genetic defects.[17]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[16]

-

Conclusion

N,N-Dimethyl-4-(methoxymethyl)benzamide is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is scarce, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from closely related analogs. The proposed protocols and predicted data serve as a valuable starting point for researchers, enabling further exploration of this compound's properties and applications. As with any new chemical entity, all handling and synthesis should be conducted with appropriate safety precautions by trained personnel.

References

-

PrepChem.com. Synthesis of 4-methoxybenzoyl chloride. (n.d.). Retrieved March 13, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). N,N-Dimethyl 4-methoxybenzamide. In NIST Chemistry WebBook. (n.d.). Retrieved March 13, 2026, from [Link]

-

University of Lethbridge. Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). (n.d.). Retrieved March 13, 2026, from [Link]

-

Chemistry LibreTexts. 21.8: Condensation of Acids with Amines. (2020, May 30). Retrieved March 13, 2026, from [Link]

-

Hoffman Fine Chemicals. CAS 7291-00-1 | N,N-Dimethyl-4-methoxybenzamide. (n.d.). Retrieved March 13, 2026, from [Link]

-

Good Buy SHOP. 7291-00-1 | N,N-Dimethyl-4-methoxybenzamide. (n.d.). Retrieved March 13, 2026, from [Link]

-

Wikipedia. Amide. (n.d.). Retrieved March 13, 2026, from [Link]

-

The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Retrieved March 13, 2026, from [Link]

-

Oriental Journal of Chemistry. A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (2009). Retrieved March 13, 2026, from [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. (n.d.). Retrieved March 13, 2026, from [Link]

- Falcicchio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.

-

The Royal Society of Chemistry. Supporting Information for an article. (n.d.). Retrieved March 13, 2026, from [Link]

-

Indian Journal of Chemistry. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved March 13, 2026, from [Link]

- Google Patents. US4318866A - Chlorination of 4-methoxybenzoyl chloride. (n.d.).

-

ChemBK. n,n-dimethyl-benzamid - Physico-chemical Properties. (2024, April 9). Retrieved March 13, 2026, from [Link]

-

PubChem. N,N-Dimethylbenzamide. (n.d.). Retrieved March 13, 2026, from [Link]

- Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides. (n.d.).

-

ChemSynthesis. N,N-diethyl-4-methoxybenzamide. (n.d.). Retrieved March 13, 2026, from [Link]

-

Chemical Synthesis Database. N,N-dimethyl-4-methylol-benzamide. (n.d.). Retrieved March 13, 2026, from [Link]

-

Loba Chemie. 4-Methoxy Benzoyl Chloride for Synthesis (p-Anisoyl Chloride). (n.d.). Retrieved March 13, 2026, from [Link]

-

SciELO. A new method for synthesis of N,N-diethyl-m-methylbenzamide. (n.d.). Retrieved March 13, 2026, from [Link]

-

SpectraBase. n,n-Dimethylbenzamide. (n.d.). Retrieved March 13, 2026, from [Link]

-

ResearchGate. (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (n.d.). Retrieved March 13, 2026, from [Link]

- Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. escazuvillage.com [escazuvillage.com]

- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amide - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. N,N-Dimethylbenzamide(611-74-5) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. dept.harpercollege.edu [dept.harpercollege.edu]

- 19. chemicalbook.com [chemicalbook.com]

N,N-Dimethyl-4-(methoxymethyl)benzamide IUPAC name

An In-depth Technical Guide to N,N-Dimethyl-4-(methoxymethyl)benzamide

Abstract

This guide provides a comprehensive technical overview of N,N-Dimethyl-4-(methoxymethyl)benzamide, a substituted tertiary benzamide. While specific experimental data for this compound is not extensively documented in public databases, its synthesis and properties can be reliably inferred from established chemical principles and data on its precursors and structural analogs. This document details the compound's nomenclature and structure, outlines a robust and validated protocol for its synthesis via nucleophilic acyl substitution, discusses its physicochemical properties in the context of related molecules, and explores its potential applications within drug discovery and materials science. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource on this specific chemical entity.

Nomenclature and Chemical Structure

The formal IUPAC name for the compound is N,N-Dimethyl-4-(methoxymethyl)benzamide . This name is derived by identifying the parent benzamide scaffold, noting the two methyl groups ("N,N-Dimethyl") on the amide nitrogen, and specifying the "4-(methoxymethyl)" substituent on the benzene ring.

The structure consists of a central benzene ring functionalized with two groups at the 1 and 4 (para) positions:

-

An N,N-dimethylcarboxamide group (–C(=O)N(CH₃)₂).

-

A methoxymethyl group (–CH₂OCH₃).

Key identifiers for its primary precursor, 4-(methoxymethyl)benzoic acid, are well-established.[1][2][3][4]

Caption: Chemical structure of N,N-Dimethyl-4-(methoxymethyl)benzamide.

Physicochemical Properties

| Property | Value (Precursor) | Value (Analog) | Notes |

| Compound Name | 4-(Methoxymethyl)benzoic Acid | N,N-Dimethyl-4-methoxybenzamide | The target compound's properties are expected to be intermediate or related. |

| CAS Number | 67003-50-3[1] | 7291-00-1[5] | A CAS number for the target compound is not currently indexed in major databases. |

| Molecular Formula | C₉H₁₀O₃[2] | C₁₀H₁₃NO₂[5][6] | Target Compound: C₁₁H₁₅NO₂ |

| Molecular Weight | 166.17 g/mol [2] | 179.22 g/mol [6] | Target Compound (Calculated): 193.24 g/mol |

| Appearance | Solid[2] | N/A | The target compound is predicted to be a white to off-white solid or a high-boiling point liquid at room temperature. |

| Melting Point | 123 °C[7] | N/A | |

| Boiling Point | 281.8 °C (Predicted)[7] | 315.4 °C at 760 mmHg[6] | |

| Solubility | Water: 3307.8 mg/L[1] | N/A | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |

Synthesis of N,N-Dimethyl-4-(methoxymethyl)benzamide

The most direct and reliable method for synthesizing N,N-Dimethyl-4-(methoxymethyl)benzamide is through the nucleophilic acyl substitution of a 4-(methoxymethyl)benzoyl derivative with dimethylamine. The following protocol is based on well-established and analogous transformations for producing tertiary benzamides.[8][9]

Synthesis via Acyl Chloride Intermediate

This two-step, one-pot procedure involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): Used to convert the carboxylic acid to an acyl chloride. It is a highly effective chlorinating agent, and its byproducts (SO₂ and HCl) are gaseous, which simplifies purification by driving the reaction to completion.

-

Anhydrous Conditions: The acyl chloride intermediate is highly reactive and sensitive to moisture, which would hydrolyze it back to the carboxylic acid.[9] Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.

-

Triethylamine (Et₃N): A non-nucleophilic organic base is required to neutralize the hydrochloric acid (HCl) generated during the amidation step.[8] This prevents the protonation of dimethylamine, which would render it non-nucleophilic and halt the reaction.

-

Low-Temperature Addition: The reaction between the acyl chloride and dimethylamine is highly exothermic. Adding the acyl chloride solution dropwise at 0 °C controls the reaction rate, prevents side reactions, and ensures safety.

Caption: Experimental workflow for the synthesis of N,N-Dimethyl-4-(methoxymethyl)benzamide.

Detailed Experimental Protocol

Materials:

-

4-(Methoxymethyl)benzoic acid (1.0 eq)

-

Thionyl chloride (1.2 eq)

-

Dimethylamine (2.0 M solution in THF, 1.2 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Toluene, Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel, n-Hexane, Ethyl Acetate (EtOAc)

Procedure:

-

Acyl Chloride Formation: In a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, suspend 4-(methoxymethyl)benzoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise. Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the solution becomes clear and gas evolution ceases.

-

Solvent Exchange: Cool the reaction mixture to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. Dissolve the resulting crude acyl chloride residue in anhydrous DCM.

-

Amine Preparation: In a separate flame-dried flask, add anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add triethylamine (1.2 eq) followed by the slow addition of dimethylamine solution (1.2 eq).

-

Amidation Reaction: Add the acyl chloride solution from step 2 to a dropping funnel and add it dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[8]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in n-hexane as the eluent, to yield the pure N,N-Dimethyl-4-(methoxymethyl)benzamide.

Potential Applications and Research Context

The N,N-disubstituted benzamide scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets. While N,N-Dimethyl-4-(methoxymethyl)benzamide itself is not widely studied, its structural class is of significant interest.

-

Drug Discovery: Many benzamide derivatives are biologically active. For instance, related N,N-dialkylbenzamide structures have been developed as potent and highly selective δ-opioid receptor agonists, which are targets for novel analgesic drugs.[10] The specific methoxymethyl substituent could be explored to modulate properties such as solubility, cell permeability, and metabolic stability, making it a valuable candidate for synthesis and screening in drug discovery programs.

-

Chemical Intermediates: Tertiary amides are versatile intermediates in organic synthesis.[11][12] They can be used in reactions that involve ortho-lithiation or other transformations to create more complex molecules.[13]

Safety and Handling

Precursor Hazards:

-

4-(Methoxymethyl)benzoic Acid: May cause skin, eye, and respiratory irritation. It is harmful if swallowed.[4]

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All handling must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dimethylamine: Flammable and corrosive. Can cause severe skin and eye damage.

Target Compound: The target compound, N,N-Dimethyl-4-(methoxymethyl)benzamide, should be handled with care, assuming it may possess unknown hazards. Standard laboratory safety protocols should be followed. All chemical manipulations should be performed in a well-ventilated fume hood.

References

- Chemchart. (n.d.). 4-(methoxymethyl)benzoic acid (67003-50-3).

- Sigma-Aldrich. (n.d.). 4-(methoxymethyl)benzoic acid AldrichCPR.

- PubChemLite. (n.d.). 4-(methoxymethyl)benzoic acid (C9H10O3).

- PubChem. (n.d.). 4-(Methoxymethyl)benzoic acid.

- ChemicalBook. (2025). 4-(METHOXYMETHYL)BENZOIC ACID | 67003-50-3.

- NIST. (n.d.). N,N-Dimethyl 4-methoxybenzamide.

- LookChem. (2025). 4-methoxy-N,N-dimethylbenzamide - 7291-00-1.

- Hoffman Fine Chemicals. (n.d.). CAS 7291-00-1 | N,N-Dimethyl-4-methoxybenzamide.

- Cheméo. (n.d.). Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5).

- PubChem. (n.d.). N,N-Dimethylbenzamide.

- ChemBK. (2024). n,n-dimethyl-benzamid.

- Wikipedia. (n.d.). Benzamide.

- PubChem. (n.d.). 4-Methoxy-N,N-dimethylbenzylamine.

- NIST. (n.d.). Benzamide, N,N-dimethyl-.

- ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide.

- SciELO - Infomed. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide.

- BenchChem. (n.d.). Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride.

- PubMed. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues.

- BenchChem. (n.d.). Technical Support Center: Synthesis of Benzamide, N,N,4-trimethyl-.

- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.

- PMC. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.

- ResearchGate. (n.d.). (PDF) Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.

Sources

- 1. 4-(methoxymethyl)benzoic acid (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 4-(methoxymethyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - 4-(methoxymethyl)benzoic acid (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 4. 4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Dimethyl 4-methoxybenzamide [webbook.nist.gov]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. 4-(METHOXYMETHYL)BENZOIC ACID | 67003-50-3 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 12. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Pharmacological Potential and Structural Profiling of N,N-Dimethyl-4-(methoxymethyl)benzamide (NDMB)

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream pharmacokinetic and pharmacodynamic optimization. Benzamide derivatives are privileged structures that exhibit a vast array of pharmacological effects, including antimicrobial, analgesic, anti-inflammatory, and anticancer activities[1]. Within this chemical space, N,N-Dimethyl-4-(methoxymethyl)benzamide (NDMB) emerges as a highly versatile, functionalized fragment. By combining the rigid, conformationally restricted N,N-dimethylbenzamide core with the flexible, hydrogen-bond-accepting 4-(methoxymethyl) substituent, NDMB provides an optimal balance of lipophilicity, metabolic stability, and target-binding geometry.

This whitepaper provides an in-depth technical analysis of NDMB, detailing its structural rationale, predicted biological activities, and the self-validating in vitro protocols required to evaluate its viability as a lead compound.

Structural Rationale & Pharmacophore Profiling

As an Application Scientist, I approach molecular design through the lens of causality: every functional group must serve a specific thermodynamic or pharmacokinetic purpose.

-

The N,N-Dimethyl Amide Motif: The N,N-dimethylation of the benzamide core restricts the rotation of the amide bond due to steric hindrance. This conformational locking minimizes the entropic penalty upon binding, a critical factor when targeting the hinge regions of kinases or the allosteric pockets of G-protein-coupled receptors (GPCRs)[2].

-

The 4-(Methoxymethyl) Group (MOM): Replacing a simple methyl or methoxy group with a methoxymethyl substituent fundamentally alters the molecule's physicochemical profile. The methylene spacer provides rotational flexibility, allowing the ether oxygen to dynamically align with hydrogen bond donors in solvent-exposed regions of a binding pocket. Furthermore, the MOM group has been shown to significantly improve solubility in aqueous vehicles compared to rigid alkyl substituents, facilitating better in vivo exposure[3].

Fig 1: Pharmacophore mapping of NDMB and its predicted molecular interactions.

Predicted Biological Activities and Target Classes

Based on structural homology to established clinical candidates, NDMB is primed for evaluation against two primary target classes:

Receptor Tyrosine Kinases (RTKs)

Benzamides with para-substitutions are well-documented as scaffolds for RTK inhibitors[4]. The N,N-dimethylbenzamide moiety frequently acts as a hinge-binding motif, interacting with the ATP-binding site of kinases such as EGFR or PDGFR. The 4-(methoxymethyl) group is perfectly positioned to project outward into the solvent-exposed channel, allowing for the attachment of larger solubilizing appendages or direct interaction with hydration networks.

GPCR Modulation (e.g., CXCR2)

Ligand-based pharmacophore models have successfully utilized the N,N-dimethylbenzamide structure to discover novel CXCR2 antagonists, which are critical in halting cancer metastasis[2]. NDMB fits the spatial constraints of these allosteric sites, where the phenyl ring engages in π−π stacking with hydrophobic residues, and the amide nitrogen acts as a critical anchor.

In Vitro ADME & Pharmacokinetic Profiling Protocols

To transition NDMB from a theoretical scaffold to a validated hit, it must undergo rigorous in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing[5]. The following protocols are designed as self-validating systems, ensuring data integrity through built-in causality checks.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine if the methoxymethyl group undergoes rapid O-dealkylation by CYP450 enzymes. Causality Check: The inclusion of Verapamil (high clearance) and Warfarin (low clearance) self-validates the enzymatic viability of the microsome batch.

Step-by-Step Methodology:

-

Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4). Rationale: Physiological pH and optimal protein concentration ensure linear enzymatic kinetics.

-

Pre-incubation: Add NDMB to a final concentration of 1 μM. Incubate the mixture at 37°C for 5 minutes. Rationale: Pre-equilibration prevents temperature-shock artifacts that can skew initial velocity readings.

-

Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction. Rationale: NADPH is the obligate electron donor for CYP450-mediated Phase I metabolism.

-

Quenching: At precise intervals (0, 15, 30, 45, 60 min), transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Acetonitrile instantly precipitates proteins, halting enzymatic activity and creating a clean baseline for mass spectrometry.

-

Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).

Caco-2 Permeability and Efflux Assay

Objective: To assess the intestinal absorption potential and P-glycoprotein (P-gp) efflux liability of NDMB[5]. Causality Check: Transepithelial Electrical Resistance (TEER) measurements ensure monolayer integrity; leaky monolayers yield false-positive permeability rates.

Step-by-Step Methodology:

-

Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μm pore size) and culture for 21 days. Rationale: A 21-day period is biologically required for the formation of a polarized epithelial monolayer with mature tight junctions.

-

Integrity Validation: Measure TEER. Proceed only with wells exhibiting TEER > 250 Ω·cm².

-

Dosing (Apical to Basolateral): Apply 10 μM NDMB in HBSS buffer (pH 7.4) to the apical chamber.

-

Sampling: Extract 50 μL samples from the basolateral chamber at 30, 60, and 120 minutes, replacing the volume with fresh buffer.

-

Efflux Assessment (Basolateral to Apical): Perform the reverse assay to calculate the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). Rationale: An ER > 2 indicates that NDMB is a substrate for active efflux transporters, requiring structural optimization.

Fig 2: Sequential in vitro ADME screening workflow for NDMB evaluation.

Quantitative Data Presentation

The following table summarizes the predicted physicochemical and ADME parameters for NDMB, benchmarked against standard medicinal chemistry thresholds for oral bioavailability.

| Parameter | Predicted Value for NDMB | Target Benchmark / Threshold | Analytical Method |

| Molecular Weight (MW) | 193.25 g/mol | < 500 g/mol (Lipinski) | LC-MS |

| LogP (Lipophilicity) | 1.8 - 2.2 | 1.0 - 3.0 | Shake-flask / HPLC |

| Kinetic Solubility | > 100 μM | > 50 μM | Nephelometry |

| HLM Intrinsic Clearance | < 30 μL/min/mg | < 40 μL/min/mg | LC-MS/MS (Section 4.1) |

| Caco-2 Papp (A-B) | > 10×10−6 cm/s | > 1×10−6 cm/s | LC-MS/MS (Section 4.2) |

| Efflux Ratio (ER) | < 1.5 | < 2.0 | Caco-2 Bidirectional |

Conclusion

N,N-Dimethyl-4-(methoxymethyl)benzamide (NDMB) represents a highly optimized, functionalized scaffold with significant potential in drug discovery. By leveraging the steric constraints of the N,N-dimethyl amide and the dynamic hydrogen-bonding capability of the methoxymethyl group, researchers can utilize NDMB to target complex kinase hinges and GPCR allosteric sites. Adherence to the self-validating ADME protocols outlined above will ensure that derivatives of NDMB are robustly evaluated for clinical translation.

References

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL:[Link]

-

In Vitro ADME Assays: Principles, Applications & Protocols Source: Creative Biolabs URL:[Link]

-

Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents Source: PubMed Central (PMC) / NIH URL:[Link]

-

Discovery of ((S)-5-(Methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

The Enduring Scaffold: Discovery, History, and Pharmacology of Substituted Benzamides

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted benzamides represent one of the most versatile and enduring pharmacophores in medicinal chemistry. Originally derived from efforts to optimize antiarrhythmic agents, this class of compounds has profoundly influenced the treatment of psychiatric and gastrointestinal disorders. This whitepaper provides an in-depth technical analysis of the discovery, structural evolution, and pharmacological mechanisms of substituted benzamides. Furthermore, it details self-validating experimental protocols for their synthesis and in vitro characterization, offering a comprehensive resource for drug development professionals.

Historical Evolution: The Serendipitous Scaffold

The trajectory of benzamide derivatives in pharmacology is a hallmark example of serendipity evolving into rational drug design. In the mid-1950s, researchers at the French Laboratoires Delagrange sought to improve the pharmacokinetic profile of procainamide, a cardiac antiarrhythmic 1[1]. Through systematic structural modifications, they synthesized metoclopramide. While the compound lost its antiarrhythmic properties, it exhibited potent antiemetic and gastrointestinal prokinetic effects 1[1].

This serendipitous discovery revealed the benzamide scaffold's ability to cross the blood-brain barrier and modulate the central nervous system. Subsequent exploration led to the development of sulpiride in the 1960s, which became a pioneering atypical antipsychotic 2[2]. Unlike the classical phenothiazines of the era, sulpiride demonstrated a unique pharmacological profile characterized by selective antagonism of dopamine D2 and D3 receptors, significantly reducing the incidence of extrapyramidal side effects (EPS) 2[2].

Pharmacological Mechanisms: Dopamine D2/D3 Receptor Modulation

The primary mechanism of action for the classical substituted benzamides involves the selective antagonism of dopamine D2-like receptors (D2, D3, and D4) 3[3]. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.

Mechanistic Causality: Under normal physiological conditions, the binding of endogenous dopamine to the D2 receptor activates the Gi/o protein complex, which subsequently inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Substituted benzamides act as competitive antagonists at the orthosteric site of the D2 receptor. By blocking dopamine binding, these compounds prevent the activation of Gi/o, thereby relieving the inhibition on adenylyl cyclase and normalizing or increasing cAMP production 3[3]. This selective modulation in the mesocorticolimbic pathway underpins their efficacy in treating the negative symptoms of schizophrenia and dysthymia 4[4].

Caption: Dopamine D2 receptor signaling pathway modulated by substituted benzamides.

Quantitative Structure-Activity Relationships (SAR)

The versatility of the benzamide core lies in its highly tunable structure. The affinity and selectivity for specific receptor subtypes are heavily influenced by the substitution pattern on the aromatic ring and the nature of the amine moiety. For instance, polar groups at the meta (5-) and para (4-) positions enhance binding affinity, while the incorporation of halogens (e.g., in raclopride) significantly increases lipophilicity and blood-brain barrier penetration 5[5].

Table 1: Pharmacological Profiles of Key Substituted Benzamides

| Compound | Primary Target(s) | Clinical Indication | Discovery Era | Key Structural Feature |

| Metoclopramide | D2, 5-HT3, 5-HT4 | Antiemetic, Gastroparesis | 1950s | 4-Amino-5-chloro-2-methoxy |

| Sulpiride | D2, D3 | Schizophrenia | 1960s | Pyrrolidine ring, Sulfamoyl group |

| Amisulpride | D2, D3 | Schizophrenia, Dysthymia | 1980s | Ethylsulfonyl group |

| Raclopride | D2, D3 | PET Neuroimaging | 1980s | 3,5-Dichloro-2,6-dimethoxy |

Experimental Methodologies & Self-Validating Protocols

To investigate the pharmacological properties of novel benzamides, rigorous and reproducible experimental workflows are required. The following protocols detail the chemical synthesis and biological evaluation of these compounds, emphasizing the causality behind each methodological choice.

Protocol 1: Synthesis of N-Substituted Benzamides via Schotten-Baumann Reaction

The Schotten-Baumann reaction remains a cornerstone for acylating amines with acyl chlorides 6[6].

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the primary amine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane). Add an aqueous solution of sodium hydroxide (2.0 eq) to create a biphasic system 6[6].

-

Causality: The biphasic system acts as an acid scavenger. The NaOH neutralizes the HCl byproduct, driving the reaction equilibrium forward, while the organic layer protects the highly reactive acyl chloride from rapid hydrolysis.

-

-

Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add the substituted benzoyl chloride (1.1 eq) dropwise under vigorous stirring 6[6].

-

Causality: The acylation is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, which would otherwise lead to the degradation of the acyl chloride and the formation of unwanted side products.

-

-

Monitoring: Allow the reaction to warm to room temperature and monitor via Thin-Layer Chromatography (TLC).

-

Orthogonal Work-up: Separate the organic layer. Wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine 6[6].

-

Self-Validation: This work-up is a self-validating purification system. The 1 M HCl wash specifically protonates and extracts any unreacted starting amine into the aqueous layer. The NaHCO3 wash neutralizes and extracts any unreacted acyl chloride (which hydrolyzes to benzoic acid). If the protocol is executed correctly, the final organic layer will exclusively contain the neutral benzamide product.

-

-

Isolation: Dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

Caption: Step-by-step workflow for the synthesis of N-substituted benzamides via Schotten-Baumann.

Protocol 2: In Vitro Radioligand Binding Assay for D2 Receptor Affinity

To quantify the binding affinity (Ki) of synthesized benzamides, a competitive radioligand binding assay is employed 3[3].

Step-by-Step Methodology:

-

Cell Preparation: Culture CHO-K1 cells stably expressing the human dopamine D2 receptor. Harvest and homogenize cells in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) 3[3].

-

Causality: Utilizing stably transfected CHO-K1 cells rather than primary brain tissue ensures a homogenous population of D2 receptors. This eliminates confounding variables from mixed receptor subtypes (e.g., D1, D3, D4) and provides a high signal-to-noise ratio.

-

-

Incubation: Incubate cell membranes with a fixed concentration of a radioligand (e.g., [3H]spiperone) and varying concentrations of the test benzamide (10^-10 to 10^-4 M) for 60 minutes at 25 °C.

-

Non-Specific Binding (NSB) Control: In parallel wells, incubate membranes with the radioligand and a saturating concentration of an unlabeled competitor (e.g., 10 µM haloperidol).

-

Self-Validation: This step ensures the assay's trustworthiness. The unlabeled haloperidol occupies all specific D2 receptor sites. Any remaining radioactive signal in these wells represents non-specific binding to lipids or the microplate. Specific binding is mathematically validated by subtracting the NSB from the total binding.

-

-

Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash filters with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Future Perspectives: Beyond Psychiatry

While historically rooted in neuropharmacology, the benzamide scaffold is actively being repurposed. Modern drug discovery has identified specific hydroxy-substituted benzamides as potent inhibitors of Histone Deacetylases (HDACs), with compounds like Entinostat currently under investigation for oncology indications 3[3]. Furthermore, halogenated benzamides (e.g., [11C]raclopride and[18F]fallypride) have revolutionized neuroimaging, serving as gold-standard PET radioligands for mapping extrastriatal dopamine receptors in the human brain 5[5].

References

- The Benzamides: A Journey from Chemical Curio to Therapeutic Cornerstone Source: Benchchem URL

- Exploring the historical development of Benzamide in medicinal chemistry Source: Benchchem URL

- Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide Source: Benchchem URL

- Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides Source: Benchchem URL

- Source: PubMed (Molecular Psychiatry)

- PLS-Based Quantitative Structure-Activity Relationship for Substituted Benzamides of Clebopride Type.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Unknown: A Technical Safety and Hazard Guide for N,N-Dimethyl-4-(methoxymethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive safety and hazard assessment of N,N-Dimethyl-4-(methoxymethyl)benzamide. Due to a lack of specific toxicological data for this compound, this guide employs a precautionary approach, inferring potential hazards from structurally similar molecules, primarily N,N-Dimethylbenzamide and N,N-Dimethyl-4-methoxybenzamide. The primary anticipated hazards include skin, eye, and respiratory irritation, and potential for harm if swallowed. This guide outlines best practices for handling, storage, and emergency procedures to ensure the safety of laboratory personnel.

Introduction: The Challenge of Data Scarcity

N,N-Dimethyl-4-(methoxymethyl)benzamide is a substituted benzamide with potential applications in chemical synthesis and drug discovery. However, a thorough review of available safety literature reveals a significant gap in specific toxicological and hazard data for this particular molecule. To address this, this guide synthesizes information from closely related analogs to provide a robust, albeit inferred, safety profile. The primary analogs referenced are N,N-Dimethylbenzamide and N,N-Dimethyl-4-methoxybenzamide. This approach is grounded in the well-established principle of structure-activity relationships in toxicology. It is imperative that users of this guide treat N,N-Dimethyl-4-(methoxymethyl)benzamide with the same level of caution as its more studied relatives until specific data becomes available.

Compound Identification

A clear identification of the target compound and its key analogs is fundamental for a comprehensive safety assessment.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |

| N,N-Dimethyl-4-(methoxymethyl)benzamide | Structure not available in databases | Not Available | C11H15NO2 | 193.24 g/mol |

| N,N-Dimethylbenzamide | Structure available in databases | 611-74-5[1][2] | C9H11NO[1][2] | 149.19 g/mol [1] |

| N,N-Dimethyl-4-methoxybenzamide | Structure available in databases | 7291-00-1[3][4][5] | C10H13NO2[3][5] | 179.22 g/mol [3][4] |

Inferred Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of its analogs, N,N-Dimethyl-4-(methoxymethyl)benzamide should be handled as a hazardous substance. The GHS classification for N,N-Dimethylbenzamide provides a strong foundation for this inferred assessment[1].

Anticipated GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 4): N,N-Dimethylbenzamide is classified as harmful if swallowed[1]. It is prudent to assume a similar level of oral toxicity for N,N-Dimethyl-4-(methoxymethyl)benzamide.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation[1][6]. Direct skin contact should be avoided.

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation[1][6]. Appropriate eye protection is mandatory.

-

Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1][6]. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physicochemical Data of Analogs

The physicochemical properties of a compound are critical in determining its behavior and potential for exposure. The following table summarizes available data for key analogs.

| Property | N,N-Dimethylbenzamide | N,N-Dimethyl-4-methoxybenzamide |

| Physical State | White crystalline solid[1] | N/A |

| Melting Point | 43-45 °C[2] | N/A |

| Boiling Point | 132-133 °C at 15 mmHg[2] | 315.4 °C at 760 mmHg[4] |

| Density | 1.0753 g/cm³ (estimate)[2] | 1.062 g/cm³[4] |

| Solubility | Soluble in water[2] | N/A |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential when handling chemicals with unknown long-term effects. The hierarchy of controls, from most to least effective, should be implemented.

Hierarchy of Controls Diagram

Recommended Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact[7].

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact[7].

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended[7].

Experimental Protocol: Safe Handling of N,N-Dimethyl-4-(methoxymethyl)benzamide

-

Preparation and Engineering Controls:

-

Conduct all work in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure an eyewash station and safety shower are readily accessible.

-

Remove all ignition sources from the work area.

-

Don all required PPE as outlined above.

-

-

Handling the Chemical:

-

If the compound is a solid, handle it carefully to avoid generating dust.

-

Use appropriate tools (e.g., spatula) for transfers.

-

Keep the container tightly closed when not in use.

-

-

Storage:

-

Spills and Leaks:

-

In the event of a small spill, carefully sweep or absorb the material and place it into a labeled container for hazardous waste disposal.

-

Avoid creating dust during cleanup.

-

Ventilate the area and decontaminate the spill site.

-

-

Disposal:

-

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Collect waste N,N-Dimethyl-4-(methoxymethyl)benzamide and any contaminated materials in a designated, properly labeled hazardous waste container.

-

First-Aid Measures

In the event of exposure, prompt and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |

Conclusion

While specific safety data for N,N-Dimethyl-4-(methoxymethyl)benzamide is not currently available, a conservative approach based on the known hazards of its structural analogs is essential for ensuring laboratory safety. Researchers and drug development professionals must handle this compound with the assumption that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Adherence to the handling, storage, and emergency procedures outlined in this guide is paramount for mitigating risk.

References

- Hoffman Fine Chemicals. (n.d.). CAS 7291-00-1 | N,N-Dimethyl-4-methoxybenzamide | MFCD00522601.

- National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide | C9H11NO | CID 11916. PubChem.

- Good Buy SHOP. (n.d.). 7291-00-1 | N,N-Dimethyl-4-methoxybenzamide.

- FUJIFILM Wako Pure Chemical Corporation. (2024, February 29). SAFETY DATA SHEET: N,N-Dimethylacetamide.

- ChemAnalyst. (2025, May 20). 4-methoxy-N,N-dimethylbenzamide.

- Pure Synth. (n.d.). N-Methoxy-N4-Dimethylbenzamide 95.0%(GC).

- Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: N,N-Dimethylbenzamide.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 4-Methoxybenzamide.

- ChemBK. (2024, April 9). N,N-dimethylbenzamide.

- Chem Service. (2016, March 1). SAFETY DATA SHEET: N,N-Dimethylbenzamide.

Sources

- 1. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. escazuvillage.com [escazuvillage.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. fishersci.com [fishersci.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

Solubility of N,N-Dimethyl-4-(methoxymethyl)benzamide in different solvents

An In-depth Technical Guide to the Solubility of N,N-Dimethyl-4-(methoxymethyl)benzamide

Abstract

N,N-Dimethyl-4-(methoxymethyl)benzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for its effective use in any research or development setting, as solubility fundamentally influences bioavailability, formulation feasibility, and reaction kinetics. This guide provides a comprehensive analysis of the physicochemical properties of N,N-Dimethyl-4-(methoxymethyl)benzamide that govern its solubility. We delve into the theoretical principles of dissolution, present a predictive solubility profile in a range of common laboratory solvents, and provide a gold-standard experimental protocol for accurate solubility determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction

The journey of a chemical entity from discovery to application is critically dependent on its fundamental physicochemical properties. Among these, solubility stands out as a gatekeeper for success, particularly in the pharmaceutical sciences.[1] N,N-Dimethyl-4-(methoxymethyl)benzamide, a molecule featuring a polar amide core, a nonpolar aromatic ring, and a polar ether linkage, presents an interesting case study in solubility. Its structural motifs are common in biologically active compounds, making it a relevant subject for researchers exploring structure-activity relationships (SAR).[2]

This guide serves as a technical deep-dive into the solubility characteristics of this compound. We move beyond a simple listing of data to explain the underlying intermolecular forces at play. By understanding the "why" behind its affinity for certain solvents, scientists can make more informed decisions regarding solvent selection for compound storage, reaction chemistry, and the development of formulation strategies.

Physicochemical Profile of N,N-Dimethyl-4-(methoxymethyl)benzamide

The solubility of a compound is intrinsically linked to its molecular structure. The key functional groups of N,N-Dimethyl-4-(methoxymethyl)benzamide each contribute to its overall polarity and capacity for intermolecular interactions.

Molecular Structure:

Table 1: Core Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₅NO₂ | Calculated |

| Molecular Weight | 193.24 g/mol | Calculated |

| CAS Registry Number | Not available | - |

| Appearance | Predicted: White to off-white solid | Based on similar structures[3] |

| Predicted LogP | ~1.5 - 2.0 | Estimation based on structure |

Structural Analysis and Impact on Solubility:

-

Polar Amide Group (-CON(CH₃)₂): The tertiary amide group is highly polar and can act as a strong hydrogen bond acceptor at the carbonyl oxygen. This feature promotes interaction with polar solvents.[4]

-

N,N-Dimethyl Substitution: The two methyl groups on the nitrogen atom sterically hinder and prevent the amide from acting as a hydrogen bond donor. This can slightly decrease solubility in highly protic solvents (like water) compared to a primary or secondary amide but does not detract from its overall polar character.[4]

-

Aromatic Benzene Ring: The benzene ring is nonpolar and hydrophobic. It contributes favorably to solubility in solvents with aromatic character (e.g., Toluene) or general nonpolar solvents through van der Waals interactions.[4]

-

4-(Methoxymethyl) Group (-CH₂OCH₃): This substituent is a key feature. The ether oxygen introduces an additional polar, hydrogen bond acceptor site, increasing the molecule's overall polarity compared to a simple alkyl substituent. This enhances its affinity for polar solvents.

Guiding Principles of Solubility

The empirical principle of "like dissolves like" provides a foundational framework for predicting solubility.[4][5] This concept is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of the solute-solvent interactions must be sufficient to overcome the solute-solute lattice energy and the solvent-solvent interactions.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. The compound's two hydrogen bond acceptor sites (amide oxygen and ether oxygen) will interact favorably with these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles and can act as hydrogen bond acceptors but lack donor capabilities. They are particularly effective at solvating polar molecules like N,N-Dimethyl-4-(methoxymethyl)benzamide, often representing the best solubility class for such compounds.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. While the aromatic ring of the compound has some affinity for these solvents, the highly polar amide and ether groups will limit overall solubility significantly.

Predictive Solubility Profile

While extensive empirical data for N,N-Dimethyl-4-(methoxymethyl)benzamide is not publicly available, we can construct a scientifically-grounded predictive profile based on its structure and the behavior of analogous compounds.

Disclaimer: The following data is illustrative and intended to provide a relative comparison across solvent classes. Actual quantitative values must be determined experimentally.

Table 2: Predicted Solubility of N,N-Dimethyl-4-(methoxymethyl)benzamide at 25°C

| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Rationale |

| Hexane | Nonpolar | < 1 | Dominated by polar functional groups. |

| Toluene | Nonpolar (Aromatic) | 5 - 15 | Aromatic ring interaction aids solubility. |

| Water | Polar Protic | 1 - 5 | Limited by hydrophobic ring and lack of H-bond donation. |

| Ethanol | Polar Protic | 50 - 100 | Good balance of polar interactions and hydrocarbon character. |

| Acetonitrile | Polar Aprotic | > 150 | Strong dipole-dipole interactions. |

| Acetone | Polar Aprotic | > 200 | Strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Highly effective polar aprotic solvent for amides.[6] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 200 | Structurally similar to the solute's amide group.[6] |

Experimental Protocol for Solubility Determination

To move from prediction to fact, rigorous experimental measurement is required. The shake-flask method is the universally recognized gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[1][5]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol describes the process of determining the equilibrium solubility of N,N-Dimethyl-4-(methoxymethyl)benzamide.

1. Preparation of a Saturated Solution: a. Add an excess amount of the solid compound to a clear glass vial. "Excess" means enough solid will remain undissolved at equilibrium, which can be visually confirmed. b. Add a precise, known volume of the desired solvent to the vial. c. Securely seal the vial to prevent solvent evaporation.

2. Equilibration: a. Place the sealed vials in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25°C). b. Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 72 hours.[1][5]

3. Phase Separation: a. After equilibration, remove the vials and allow the undissolved solid to settle. b. To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed. c. Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically inert 0.45 µm syringe filter (e.g., PTFE).[5]

4. Quantification of Solute: a. Prepare a precise dilution of the clear filtrate with a suitable mobile phase or solvent. b. Determine the concentration of the solute in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[7][8] c. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the compound's solubility.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Practical Implications in Research & Development

An accurate solubility profile is not merely academic; it is actionable intelligence for the laboratory scientist:

-

Stock Solution Preparation: The data directly informs the maximum possible concentration for stock solutions, preventing compound precipitation and ensuring accurate dosing in biological assays. For N,N-Dimethyl-4-(methoxymethyl)benzamide, DMSO or DMF would be the solvents of choice for high-concentration stocks.

-

Formulation Development: For in vivo studies, low aqueous solubility (< 5 mg/mL) often signals the need for formulation strategies like co-solvents, surfactants, or nanosuspensions to achieve desired bioavailability.[9]

-

Reaction Chemistry: Choosing a solvent in which reactants and reagents are highly soluble can significantly improve reaction rates and yields, while a solvent in which the product is poorly soluble can aid in purification by crystallization.

Conclusion

N,N-Dimethyl-4-(methoxymethyl)benzamide possesses a molecular structure that suggests broad solubility in polar aprotic and, to a lesser extent, polar protic solvents, with limited solubility in nonpolar media. This guide has provided the theoretical basis for this profile, a predictive dataset for initial experimental design, and a robust, self-validating protocol for its empirical determination. By applying the principles and methods outlined herein, researchers can confidently and accurately characterize the solubility of this compound, paving the way for its successful application in drug discovery and chemical research.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Zarghampour, et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Samajpaty, S. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal.

- Millipore.

- Gollnick, K., & Strasser, R. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org.

- Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Source not further specified].

- BenchChem. (2025). "Benzamide, N,N,4-trimethyl-" solubility in organic solvents.

- Shayan, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI.

- Guidechem. N,N-Dimethylbenzamide 611-74-5 wiki.

- BenchChem. (2025). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.

- Semantic Scholar. (2021).

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. protocols.io [protocols.io]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Strategic Pharmacophore Design: Homologs and Analogs of N,N-Dimethyl-4-(methoxymethyl)benzamide

Executive Summary

In modern medicinal chemistry, the rational design of central nervous system (CNS) therapeutics relies heavily on modular, highly tunable pharmacophores. N,N-Dimethyl-4-(methoxymethyl)benzamide and its structural homologs represent a critical class of building blocks. By delicately balancing lipophilicity, hydrogen-bonding capability, and topological polar surface area (TPSA), this scaffold serves as a foundational vector for G-protein coupled receptor (GPCR) modulators. This technical whitepaper dissects the chemical space, pharmacological utility, and self-validating synthetic methodologies associated with this versatile compound class.

Structural Rationale and Chemical Space

The core structure of N,N-Dimethyl-4-(methoxymethyl)benzamide (C₁₁H₁₅NO₂) features a central phenyl ring substituted at the para positions with two distinct functional vectors: a tertiary N,N-dimethylamide and a methoxymethyl ether.

The Causality of the Scaffold Design:

-

The Tertiary Amide: Unlike primary or secondary amides, the N,N-dimethyl group eliminates hydrogen bond donors. This reduction in TPSA is a deliberate design choice that significantly enhances blood-brain barrier (BBB) permeability, a non-negotiable requirement for neurotherapeutics.

-

The Methoxymethyl Ether: Placed at the para position, this group provides a flexible, lipophilic spacer terminating in a hydrogen-bond accepting oxygen. This allows the molecule to probe deep hydrophobic pockets within target receptors while maintaining a favorable dipole moment.

-

Electronic Isolation: The methylene spacer (-CH₂-) in the methoxymethyl group isolates the ether oxygen from the aromatic pi-system. If this spacer is removed to yield an analog like N,N-dimethyl-4-methoxybenzamide (), the oxygen's lone pairs conjugate directly with the ring, fundamentally altering the electrostatic potential map and shifting the compound's receptor binding kinetics.

Physicochemical Profiling of Homologs and Analogs

To understand the tunability of this scaffold, we must evaluate how homologous extension (e.g., adding -CH₂- units) or analog substitution impacts critical drug-like metrics.

| Compound | MW ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |

| N,N-Dimethyl-4-(methoxymethyl)benzamide | 193.25 | 1.54 | 29.5 | 0 | 2 |

| N,N-Diethyl-4-(methoxymethyl)benzamide | 221.30 | 2.32 | 29.5 | 0 | 2 |

| N,N-Dimethyl-4-(ethoxymethyl)benzamide | 207.27 | 1.93 | 29.5 | 0 | 2 |

| N-Methyl-4-(methoxymethyl)benzamide | 179.22 | 1.15 | 38.3 | 1 | 2 |

| 4-(methoxymethyl)benzamide | 165.19 | 0.85 | 52.3 | 2 | 2 |

Data Interpretation: Transitioning from a primary amide to the N,N-dimethyl analog cuts the TPSA nearly in half (52.3 Ų to 29.5 Ų), pushing the molecule into the optimal zone for passive CNS diffusion (TPSA < 90 Ų).

Pharmacological Application: GPCR Modulation